1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties.Scientific Research Applications
Pyrrole Derivatives in Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds, including compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, play a significant role in the field of chemistry. Calix[4]pyrroles are typically used units due to their ease of synthesis and structural analogy to calix[4]arenes. These compounds are crucial for constructing supramolecular capsules through various methods, such as direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units to induce specific interactions for binding electron-poor guests (Ballester, 2011).
Role in Flavor and Aroma Chemistry
Compounds structurally related to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde contribute significantly to the flavor and aroma chemistry, particularly in food and beverages. Branched chain aldehydes, which share a similar structural motif, are vital for creating specific flavors in food products. The understanding of their production, breakdown pathways, and the influence of microbial and food composition on these processes is essential for controlling desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).
Applications in Organic Synthesis
The synthesis of heterocyclic compounds, a key area of organic chemistry, benefits from the reactivity patterns of pyrrole derivatives. The transition-metal-catalyzed reductive amination using hydrogen, which involves aldehydes or ketones reacting with amines, is an important method for synthesizing amines. Compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can serve as intermediates in these reactions, highlighting their significance in the development of new pharmaceuticals and chemicals (Irrgang & Kempe, 2020).
Environmental and Health Applications
The study of carcinogen metabolites, such as those derived from tobacco, and their effects on health, is another area where related pyrrole compounds could be relevant. These studies aim to understand the metabolic pathways and potential health risks associated with exposure to various carcinogens. By examining the metabolites found in urine, researchers can gain insights into the exposure levels and metabolic processes of harmful substances, including those related to or structurally similar to pyrrole derivatives (Hecht, 2002).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes determining safety precautions that should be taken when handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to the compound, and unanswered questions about the compound.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of this compound, feel free to ask!
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJASJOAHPXUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358238 | |
Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
328028-87-1 | |
Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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